Cholest-5-en-3-yl 9-octadecenoate
Description
Structural Context within Sterol Esters and Fatty Acid Esterification
Cholest-5-en-3-yl 9-octadecenoate belongs to the class of lipids known as sterol esters. Structurally, it consists of a cholesterol molecule linked to an oleic acid molecule via an ester bond. This bond forms between the hydroxyl group at the 3-beta position of the cholesterol steroid nucleus and the carboxyl group of oleic acid, a monounsaturated omega-9 fatty acid. cymitquimica.com
The formation of this ester, a process called fatty acid esterification, is a critical modification that significantly alters the physicochemical properties of cholesterol. creative-proteomics.com By attaching a fatty acyl chain, the molecule becomes substantially more hydrophobic (less polar) than free cholesterol. creative-proteomics.com This increased hydrophobicity is crucial for its biological function, as it prevents the molecule from integrating into cellular membranes and instead facilitates its packaging into the core of lipoproteins and storage within intracellular lipid droplets. creative-proteomics.comsigmaaldrich.com
This esterification is not a random event but a highly regulated enzymatic process. creative-proteomics.com Two main families of enzymes catalyze the formation of cholesteryl esters in mammals:
Acyl-CoA:cholesterol acyltransferases (ACATs) : These enzymes are located within the endoplasmic reticulum of cells and utilize fatty acids from an activated acyl-CoA pool. creative-proteomics.comsigmaaldrich.comcreative-proteomics.com There are two primary isoforms: ACAT1, which is found in a wide variety of tissues, and ACAT2, which is primarily located in the liver and intestines and is responsible for producing the cholesteryl esters secreted in lipoproteins. sigmaaldrich.compnas.orgahajournals.org
Lecithin:cholesterol acyltransferase (LCAT) : This enzyme functions in the plasma, where it esterifies cholesterol on the surface of high-density lipoproteins (HDL). sigmaaldrich.comtandfonline.com LCAT transfers a fatty acid, often a polyunsaturated one, from the sn-2 position of phosphatidylcholine to cholesterol. sigmaaldrich.comahajournals.org
The reverse reaction, hydrolysis, which breaks down cholesteryl esters into free cholesterol and a fatty acid, is catalyzed by enzymes known as cholesterol ester hydrolases or cholesterol esterases. tandfonline.comworthington-biochem.com
Biological Significance as a Cholesterol Ester
The conversion of free cholesterol into cholesteryl esters is paramount for lipid management in the body. Free cholesterol can only be accommodated on the surface of lipoprotein particles, but its conversion to cholesteryl esters allows for a much greater quantity to be packed into the hydrophobic core of these particles. sigmaaldrich.com This dramatically enhances the capacity of lipoproteins to transport cholesterol through the aqueous environment of the bloodstream. sigmaaldrich.com
Within individual cells, the esterification of cholesterol is a key mechanism for maintaining lipid homeostasis and preventing cellular toxicity. creative-proteomics.commolbiolcell.org An excess of free cholesterol in cellular membranes can be disruptive, but by converting it to cholesteryl oleate (B1233923) and other esters, cells can safely store it in specialized organelles called lipid droplets. creative-proteomics.compnas.org
Lipid droplets are composed of a neutral lipid core, primarily made of triglycerides and cholesteryl esters, surrounded by a phospholipid monolayer embedded with various proteins. creative-proteomics.com These are not static reservoirs but dynamic organelles involved in the storage and mobilization of lipids according to the cell's metabolic needs. creative-proteomics.com The synthesis of cholesteryl esters by ACAT in the endoplasmic reticulum is a crucial step in the biogenesis of these droplets. creative-proteomics.comcreative-proteomics.com When the cell requires free cholesterol, cholesterol ester hydrolases mobilize the stored esters from the lipid droplets. nih.gov
Dysregulation of this storage process is a hallmark of several diseases. For instance, in the development of atherosclerosis, macrophages in the artery wall take up excess cholesterol, esterify it, and store it in lipid droplets. creative-proteomics.com The massive accumulation of these lipid-laden macrophages, known as foam cells, contributes directly to the formation of atherosclerotic plaques. creative-proteomics.comnih.gov
On a systemic level, this compound is a critical molecule in the transport of cholesterol between tissues via lipoproteins. Lipoproteins are complex particles that transport hydrophobic lipids through the blood. Cholesteryl esters, including cholesteryl oleate, form the core of major lipoproteins like low-density lipoproteins (LDL) and high-density lipoproteins (HDL). gerli.com
The liver plays a central role in this process. Hepatic ACAT2 synthesizes cholesteryl esters, which are then incorporated into very-low-density lipoproteins (VLDL) and secreted into the circulation. ahajournals.orgnih.gov As VLDL particles travel through the bloodstream, they are converted into LDL particles, which retain this core of cholesteryl esters. ahajournals.org LDL is the primary carrier for delivering cholesterol to peripheral tissues. youtube.com
Conversely, HDL particles are involved in "reverse cholesterol transport," picking up excess cholesterol from peripheral tissues. The LCAT enzyme associated with HDL esterifies this cholesterol, trapping it within the HDL core for transport back to the liver. ahajournals.org
The specific composition of cholesteryl esters within lipoproteins is of significant clinical interest. Research, particularly in animal models, has shown a strong correlation between high levels of cholesteryl oleate in LDL particles and the progression of coronary artery atherosclerosis. nih.govnih.govcornell.edu Diets rich in monounsaturated fats can increase the hepatic synthesis and secretion of cholesteryl oleate into lipoproteins, enhancing the atherogenic properties of LDL. nih.govnih.govresearchgate.net The transfer of cholesteryl esters between different lipoprotein classes is mediated by the Cholesteryl Ester Transfer Protein (CETP), which can exchange them for triglycerides, further influencing the lipid profile of circulating lipoproteins. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C45H78O2 |
|---|---|
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
InChI Key |
RJECHNNFRHZQKU-LLEPQPHWSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Regulation of Cholest 5 En 3 Yl 9 Octadecenoate
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathways
The esterification of cholesterol to form cholesteryl esters is a vital cellular process for managing cholesterol levels. A key enzyme in this process is Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. iiarjournals.orgjci.org This reaction is a primary mechanism for storing excess cholesterol in a less toxic form. iiarjournals.org
ACAT1 and ACAT2 Isoform-Specific Contributions to Cholesteryl Oleate (B1233923) Synthesis
In mammals, two isoforms of ACAT, namely ACAT1 and ACAT2, encoded by separate genes, are responsible for cholesterol esterification. iiarjournals.org While both enzymes catalyze the same fundamental reaction, they exhibit distinct tissue distributions and substrate preferences, leading to different roles in the body.
ACAT1 is found in a wide range of tissues, including macrophages, steroidogenic tissues, and sebaceous glands. physiology.org It is considered to play a general role in maintaining cellular cholesterol balance by converting excess cholesterol into cytoplasmic lipid droplets. physiology.orgresearchgate.net Studies have shown that ACAT1 has a strong preference for oleoyl-CoA, the activated form of oleic acid, as its fatty acid substrate. nih.govacs.org This preference makes ACAT1 a significant contributor to the synthesis of cholesteryl oleate in many cell types.
Conversely, ACAT2 expression is primarily restricted to the liver and small intestine. iiarjournals.orgphysiology.org Its main function is associated with the assembly and secretion of lipoproteins, such as very-low-density lipoprotein (VLDL), by providing cholesteryl esters for packaging into these particles. physiology.orgresearchgate.net While ACAT2 can utilize various unsaturated fatty acids, it also contributes to the formation of cholesteryl oleate, which is then incorporated into lipoproteins for transport throughout the body. researchgate.netnih.govacs.org Research in rat hepatoma cells has shown that while both ACAT1 and ACAT2 can increase cellular cholesteryl ester accumulation, ACAT2 expression leads to a greater increase in the secretion of apolipoprotein B, a key component of VLDL. researchgate.net
The differential expression and substrate preferences of ACAT1 and ACAT2 underscore their distinct yet complementary roles in the synthesis of cholesteryl oleate, impacting both intracellular cholesterol storage and systemic lipid transport.
Regulatory Mechanisms of ACAT Activity
The activity of ACAT enzymes is not constant but is subject to complex regulation at both the transcriptional and post-transcriptional levels. A primary allosteric activator of both ACAT1 and ACAT2 is their own substrate, cholesterol. nih.gov An increase in the concentration of cholesterol within the cell, particularly in the endoplasmic reticulum where ACAT resides, leads to a sigmoidal increase in enzyme activity. nih.gov Oxysterols, which are oxygenated derivatives of cholesterol, also act as potent allosteric activators of ACAT. physiology.orgelifesciences.org
Furthermore, the availability of fatty acids can influence ACAT activity. Certain free fatty acids, such as oleic acid and arachidonic acid, have been shown to induce the mRNA levels of ACAT1 in HepG2 human hepatocytes, suggesting a level of transcriptional regulation. nih.govacs.org However, this effect appears to be cell-specific, as it was not observed in THP-1 human macrophages. nih.govacs.org
Post-translational modifications and protein-protein interactions also play a role in regulating ACAT. For instance, low concentrations of high-density lipoprotein 2 (HDL2) have been shown to induce the translocation of ACAT from the endoplasmic reticulum to other cellular compartments, which is associated with reduced enzyme activity. ahajournals.orgnih.gov This suggests a dynamic regulation of ACAT's cellular location and function in response to extracellular lipid levels.
Lecithin-Cholesterol Acyltransferase (LCAT) Involvement in Cholesteryl Oleate Formation
While ACAT is the primary intracellular enzyme for cholesterol esterification, another crucial enzyme, Lecithin-Cholesterol Acyltransferase (LCAT), is responsible for the majority of cholesteryl ester synthesis in the plasma. nih.govbiorxiv.org LCAT is synthesized mainly in the liver and secreted into the bloodstream, where it associates primarily with high-density lipoproteins (HDL). e-enm.org
LCAT catalyzes the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the free 3-hydroxyl group of cholesterol, forming a cholesteryl ester and lysophosphatidylcholine. e-enm.orgnih.gov This reaction is a key step in the maturation of HDL particles and in the process of reverse cholesterol transport, where excess cholesterol from peripheral tissues is returned to the liver. nih.gove-enm.org LCAT can utilize various fatty acids from lecithin, leading to the formation of different cholesteryl esters, including cholesteryl oleate. biorxiv.org The cholesteryl esters formed by LCAT are then transferred to other lipoproteins, such as VLDL and low-density lipoprotein (LDL), by the cholesteryl ester transfer protein (CETP). e-enm.orgahajournals.org
Interestingly, LCAT has also been shown to mediate a partial reverse reaction, where it can transacylate lipoprotein cholesteryl oleate, leading to the formation of free cholesterol. nih.gov However, the rate of this reverse reaction is significantly lower than the forward esterification rate, meaning there is no net production of cholesterol. nih.gov
Modulators and Inhibitors of Cholesteryl Oleate Synthesis
Steroid Compounds Influencing Acyltransferase Activity (e.g., SC-31769, Progesterone)
Certain steroid compounds have been identified as potent modulators of ACAT activity. For instance, progesterone (B1679170) has been shown to inhibit the esterification of cholesterol in various cell types, including macrophages and in hepatic microsomes. nih.govoup.com In human macrophages, progesterone inhibits the incorporation of cholesterol into cholesteryl esters and reduces cellular levels of these esters. oup.com This inhibition appears to be independent of the progesterone receptor. oup.com The inhibitory effect of progesterone on ACAT activity is reversible upon its removal. researcher.life
Another example is SC-31769, a synthetic 7-keto-cholesterol analogue, which also acts as an inhibitor of ACAT activity. researchgate.netontosight.ai Similar to progesterone, the inhibitory effect of SC-31769 on cholesteryl ester formation is reversible. researcher.life In contrast to these inhibitory steroids, other oxysterols, such as 25-hydroxycholesterol, can act as activators of ACAT, increasing the rate of cholesterol esterification. researchgate.net
It is noteworthy that progesterone can also influence LCAT activity. In vitro studies have shown that increasing concentrations of progesterone can progressively decrease the percentage of cholesterol esterified per minute by LCAT in rat plasma. nih.gov
Nuclear Receptor Regulation of Cholesterol Esterification (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα))
Nuclear receptors, which are transcription factors activated by ligands such as fatty acids and their derivatives, play a significant role in regulating lipid metabolism, including cholesterol esterification. Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor involved in this process. ahajournals.orgahajournals.org
Activation of PPARα has been shown to reduce cholesterol esterification rates and ACAT1 activity in human macrophages and foam cells. ahajournals.orgahajournals.org This leads to a decrease in the ratio of cholesteryl esters to free cholesterol within the cells. ahajournals.orgahajournals.org Interestingly, PPARα activation does not appear to alter the gene expression of ACAT1 itself. ahajournals.org Instead, it is suggested that PPARα may reduce the availability of fatty acid substrates for ACAT1 by upregulating genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase type 1 (CPT-1). ahajournals.orgjci.org
Furthermore, PPARα activation can also decrease cholesterol esterification in intestinal cells, which is associated with reduced chylomicron production and increased HDL synthesis. researchgate.netnih.gov This highlights the multifaceted role of PPARα in regulating cholesterol esterification across different tissues, ultimately impacting both intracellular cholesterol homeostasis and systemic lipoprotein metabolism.
Table of Research Findings on Cholesteryl Oleate Synthesis Modulation
| Modulator | Target Enzyme | Effect on Cholesteryl Oleate Synthesis | Cell/System Studied | Key Findings |
|---|---|---|---|---|
| Progesterone | ACAT | Inhibition | Human Macrophages, Rat Hepatic Microsomes | Decreases cholesteryl ester levels; effect is reversible and receptor-independent. nih.govoup.com |
| Progesterone | LCAT | Inhibition | Rat Plasma | Decreases the rate of cholesterol esterification. nih.gov |
| SC-31769 | ACAT | Inhibition | Not specified | Reversible inhibition of cholesteryl ester formation. researcher.liferesearchgate.net |
| PPARα Activators | ACAT1 | Inhibition | Human Macrophages, Foam Cells, Intestinal Cells | Reduces cholesterol esterification rates and the cholesteryl ester to free cholesterol ratio. ahajournals.orgahajournals.orgresearchgate.netnih.gov |
Table of Compound Names
| Compound Name |
|---|
| Cholest-5-en-3-yl 9-octadecenoate |
| Cholesteryl Oleate |
| Cholesterol |
| Oleic Acid |
| Acyl-CoA |
| Oleoyl-CoA |
| Phosphatidylcholine |
| Lysophosphatidylcholine |
| Progesterone |
| SC-31769 |
| 25-hydroxycholesterol |
| Arachidonic Acid |
| Carnitine Palmitoyltransferase 1 |
Cytokine-Mediated Effects on Cholesteryl Ester Formation (e.g., Tumor Necrosis Factor-alpha (TNF-α))
The formation of cholesteryl esters, including cholesteryl oleate, is a critical process in cellular lipid metabolism, and it is subject to regulation by various signaling molecules, including inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, has been shown to play a significant role in modulating the synthesis of cholesteryl esters, particularly in the context of atherosclerosis. nih.gov
High concentrations of TNF-α are found in atherosclerotic lesions. nih.gov Research indicates that TNF-α can enhance the accumulation of cholesteryl esters in macrophages, a key event in the formation of foam cells, which are a hallmark of atherosclerosis. nih.govnih.gov This effect is primarily mediated through the upregulation of the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). nih.govnih.gov ACAT1 is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. ahajournals.orgsigmaaldrich.com
Studies using human monocytic cell lines, such as THP-1, have demonstrated that treatment with TNF-α leads to a time-dependent increase in ACAT activity and a significant rise in the expression of both ACAT1 protein and mRNA. nih.govhep.com.cn This upregulation of ACAT1 by TNF-α specifically enhances the formation of cholesteryl ester-laden cells from differentiating monocytes. nih.gov The signaling pathway for this process involves the nuclear factor-kappa B (NF-κB) pathway, as inhibitors of NF-κB can block the stimulatory effect of TNF-α on ACAT1 expression. nih.gov Interestingly, TNF-α appears to specifically target the ACAT1 gene, with no significant effect observed on the ACAT2 gene in these cells. nih.gov
The table below summarizes the findings from a study on the effect of TNF-α on ACAT1 gene expression and cholesteryl ester accumulation in differentiating human monocytes.
| Treatment | Effect on ACAT1 Gene Expression | Effect on Cholesteryl Ester Accumulation | Mediating Pathway |
| TNF-α | Enhanced | Increased | NF-κB |
Data derived from studies on human monocytic cells. nih.gov
In addition to its direct effects on ACAT1, TNF-α can also influence cholesterol metabolism by affecting the expression of scavenger receptors on macrophages, which are responsible for the uptake of modified lipoproteins, and by modulating cholesterol efflux from the cells. nih.govplos.org
Laboratory Synthesis Methods for Cholesteryl Oleate Analogs
The synthesis of cholesteryl oleate and its analogs is crucial for studying its metabolism and its role in various physiological and pathological processes. Several laboratory methods have been developed for this purpose, including esterification, transesterification, and DCC-mediated synthesis.
Esterification Reactions for Native and Labeled Cholesteryl Oleate
Direct esterification of cholesterol with oleic acid is a common method for synthesizing cholesteryl oleate, often achieving high yields of approximately 99%. This reaction typically involves heating the two reactants, sometimes in the presence of a catalyst.
For research purposes, isotopically labeled analogs of cholesteryl oleate are invaluable. These can be synthesized using labeled precursors. For instance, tritium-labeled cholesteryl oleate ([oleate-9,10-³H]) can be prepared by reacting cholesterol with oleic acid-[9,10-³H]. Similarly, carbon-13 labeled cholesteryl oleate can be synthesized by condensing cholesterol with [1-¹³C]oleic anhydride (B1165640) in the presence of dimethylaminopyridine (DMAP). nih.gov Deuterated analogs, such as [2β,3α,6-²H₃]-cholesteryl oleate, have also been synthesized for use as internal standards in mass spectrometry. nih.gov The synthesis of these deuterated compounds involves a multi-step process starting from 2α,3α-epoxy-6-oxo-5α-cholestane. nih.govresearchgate.net
Transesterification Approaches
Transesterification offers an alternative route to cholesteryl oleate synthesis. This method involves the reaction of cholesterol with an ester of oleic acid, such as methyl oleate. This approach can yield cholesteryl oleate in high purity, with reported yields around 96%. Enzymatic transesterification using immobilized lipases has also been explored. For example, lipases from Rhizomucor miehei and Candida antarctica have been used to catalyze the transesterification of cholesterol with methyl oleate or triolein (B1671897) in a solvent-free system, achieving near-quantitative yields. researchgate.netacs.org
Dicyclohexylcarbodiimide (DCC)-Mediated Synthesis
Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for esterification reactions, particularly for the synthesis of labeled cholesteryl oleate. In this method, DCC activates the carboxylic acid group of oleic acid, facilitating its reaction with the hydroxyl group of cholesterol. This method is often favored due to its relatively short reaction times and its suitability for heat-sensitive compounds. For the synthesis of ¹³C-labeled cholesteryl oleate, cholesterol can be reacted with [1-¹³C]-oleic acid in the presence of DCC and a catalyst such as DMAP. nih.gov This reaction proceeds efficiently at room temperature. nih.gov DCC has also been utilized in the synthesis of fluorescent analogs of cholesteryl oleate. nih.gov
The following table provides a comparative overview of the different synthesis methods for cholesteryl oleate.
| Synthesis Method | Reactants | Key Reagents/Catalysts | Typical Yield | Notes |
| Esterification | Cholesterol, Oleic Acid | Heat | ~99% | A direct and high-yielding method. |
| Transesterification | Cholesterol, Methyl Oleate | - | ~96% | An effective alternative to direct esterification. |
| Enzymatic Transesterification | Cholesterol, Methyl Oleate/Triolein | Immobilized Lipase (B570770) | >95% | A greener, solvent-free approach. researchgate.netacs.org |
| DCC-Mediated Synthesis | Cholesterol, Oleic Acid | DCC, DMAP | High | Suitable for labeled and sensitive compounds. nih.gov |
Metabolic Fates and Intracellular Dynamics of Cholest 5 En 3 Yl 9 Octadecenoate
Hydrolysis of Cholesteryl Oleate (B1233923)
The initial step in the utilization of dietary cholesteryl oleate is its hydrolysis into cholesterol and oleic acid. This process is primarily carried out by pancreatic cholesterol esterase in the intestinal lumen.
Pancreatic cholesterol esterase (PCE), also known as carboxyl ester lipase (B570770) (CEL), is the primary enzyme responsible for hydrolyzing dietary cholesteryl esters. researchgate.netnih.gov The expression and activity of PCE are critical for the absorption of dietary cholesterol. nih.govnih.gov Studies have shown that the promoter region of the human PCE gene contains specific sequences that regulate its transcription, indicating a controlled expression of this enzyme. nih.gov
Several factors regulate the activity of pancreatic cholesterol esterase. Bile salts are essential for the optimal activity of PCE, playing a role that goes beyond simply solubilizing the substrate. oup.comunl.edu Trihydroxy bile acids, such as cholic acid and its conjugates, have been shown to stimulate the hydrolytic activity of PCE, while other bile acids have little to no effect. oup.com This activation is not solely due to the micellar solubilization of cholesteryl oleate but is a more specific interaction with the enzyme. oup.com The presence of hydrolysis products, like oleic acid, can also influence enzyme activity, a phenomenon known as product activation, which may serve to keep the enzyme at the lipid-water interface during digestion. nih.gov
In addition to PCE, another enzyme, pancreatic lipase-related protein 2 (PLRP2), has been shown to hydrolyze cholesteryl esters, although less efficiently than bile salt-stimulated lipase (BSSL), a related enzyme. nih.gov While PLRP2 is more dominant in neonatal fat digestion, its contribution to cholesteryl oleate hydrolysis in adults is also recognized. nih.govfrontiersin.org
Table 1: Key Enzymes in Cholesteryl Oleate Hydrolysis
| Enzyme Name | Common Abbreviation | Primary Function | Key Regulatory Factors |
|---|---|---|---|
| Pancreatic Cholesterol Esterase | PCE / CEL | Hydrolysis of dietary cholesteryl esters | Bile salts (especially trihydroxy bile acids) |
| Pancreatic Lipase-Related Protein 2 | PLRP2 | Hydrolysis of triglycerides and, to a lesser extent, cholesteryl esters | Substrate availability |
| Bile Salt-Stimulated Lipase | BSSL | Hydrolysis of triglycerides and cholesteryl esters, particularly in neonates | Bile salts |
The physical state of the substrate significantly impacts the rate of cholesteryl oleate hydrolysis by pancreatic cholesterol esterase. The enzyme's catalytic activity is highly dependent on the availability of the substrate at the lipid-water interface. nih.gov Research using lipid films has demonstrated that PCE preferentially hydrolyzes cholesteryl oleate present in the monolayer phase at the interface. nih.gov
The packing density of the lipid molecules within the substrate also plays a crucial regulatory role. nih.gov The presence of oleic acid, a product of hydrolysis, can increase the adsorption of the enzyme to the substrate film, thereby enhancing the rate of hydrolysis. nih.gov This suggests that the enzyme's interaction with the interface is a key determinant of its catalytic efficiency. Furthermore, the presence of other lipids, such as lecithin, can inhibit hydrolysis by altering the substrate's organization and reducing the accessibility of cholesteryl oleate to the enzyme. nih.gov This inhibition can be reversed by bile salts, which disrupt the unreactive lipid complexes. nih.gov
Intracellular Release and Utilization of Cholesterol and Oleic Acid Moieties
Following absorption, cholesteryl oleate is incorporated into lipoproteins and transported to various tissues. Inside the cells, particularly in lysosomes, cholesteryl esters are hydrolyzed by lysosomal acid lipase (LAL) to release free cholesterol and oleic acid. uniprot.orgfrontiersin.org LAL is essential for the catabolism of lipoprotein-derived cholesteryl esters. frontiersin.org The optimal pH for LAL activity is acidic, typically between 4.5 and 5.0, which is characteristic of the lysosomal environment. uniprot.org
The released free cholesterol is then transported from the lysosomes to other cellular compartments, such as the endoplasmic reticulum and the plasma membrane, where it can be utilized for various cellular functions, including membrane synthesis. nih.gov This transport is a complex process mediated by sterol transfer proteins. nih.gov The oleic acid, once liberated, can also be used for energy production through beta-oxidation or for the synthesis of other lipids. merckmillipore.com
Cholesteryl Ester Cycle: Recurrent Esterification and Hydrolysis
Within certain cells, particularly macrophage foam cells, a dynamic process known as the cholesteryl ester cycle occurs. This cycle involves the continuous hydrolysis of cytoplasmic cholesteryl esters and their subsequent re-esterification. nih.govahajournals.org The hydrolysis of stored cholesteryl esters is carried out by a neutral cholesterol esterase (N-CEase), which is distinct from the lysosomal acid lipase. ahajournals.org The free cholesterol released can then be re-esterified by acyl-CoA:cholesterol acyltransferase (ACAT). ahajournals.org
This recurrent cycle is a key element of cellular cholesterol homeostasis. imrpress.com The balance between the hydrolytic activity of N-CEase and the esterifying activity of ACAT determines the net accumulation or mobilization of cholesteryl esters within the cell. ahajournals.org This cycle is particularly relevant in the context of atherosclerosis, where the accumulation of cholesteryl esters in macrophages contributes to foam cell formation. ahajournals.org
Table 2: Enzymes of the Intracellular Cholesteryl Ester Cycle
| Enzyme | Abbreviation | Location | Function |
|---|---|---|---|
| Neutral Cholesterol Esterase | N-CEase | Cytosol | Hydrolysis of stored cholesteryl esters |
| Acyl-CoA:Cholesterol Acyltransferase | ACAT | Endoplasmic Reticulum | Esterification of free cholesterol |
Cellular Metabolism of Oleate as Influenced by Transport Vehicle
The metabolic fate of oleic acid within the cell can be significantly influenced by the vehicle through which it is delivered. nih.gov Studies comparing the metabolism of oleate delivered as free oleic acid bound to albumin versus oleate delivered within low-density lipoprotein (LDL) particles (as cholesteryl oleate or triolein) have revealed distinct metabolic pathways. nih.gov
When delivered as free oleic acid or as triolein (B1671897) in LDL, oleate is readily desaturated and elongated into other fatty acid metabolites. nih.gov However, when delivered as cholesteryl oleate in LDL, it is not metabolized in the same way. nih.gov The transport vehicle also affects the subsequent esterification of the absorbed oleate. For instance, oleate from triolein in LDL is preferentially esterified into the sn-1 position of plasmalogens, whereas oleate from cholesteryl oleate in LDL is more readily incorporated into diacyl phosphatidylcholine. nih.gov These findings indicate that the mode of transport provides a level of metabolic specificity for the incorporated fatty acid, even when delivered within the same lipoprotein particle. nih.gov
Transport, Uptake, and Trafficking of Cholest 5 En 3 Yl 9 Octadecenoate
Packaging and Secretion in Lipoprotein Particles
Cholesteryl oleate (B1233923), being hydrophobic, is transported in the blood within the core of lipoproteins. These particles are complex assemblies of lipids and proteins that facilitate the transport of fats throughout the body.
Very Low-Density Lipoproteins (VLDL) as Carriers
Very low-density lipoproteins (VLDL) are synthesized in the liver and are the primary carriers of endogenously produced triglycerides and cholesterol to peripheral tissues. frontiersin.orgoregonstate.educationnih.gov During their assembly in the liver, cholesteryl oleate is incorporated into the core of nascent VLDL particles. nih.govahajournals.org The enzyme acyl-CoA:cholesterol acyltransferase 2 (ACAT2), which is highly expressed in the liver, is responsible for the esterification of cholesterol with oleic acid, forming cholesteryl oleate that is then packaged into VLDL. ahajournals.org Once secreted into the bloodstream, VLDL particles transport cholesteryl oleate along with triglycerides to various tissues for energy use or storage. nih.gov
Low-Density Lipoproteins (LDL) and Cholesteryl Oleate Content
Low-density lipoproteins (LDL) are formed from the metabolism of VLDL in the circulation. As VLDL particles circulate, they are acted upon by lipoprotein lipase (B570770), which hydrolyzes the triglycerides in their core. This process leads to the formation of smaller, denser particles, eventually becoming LDL. sigmaaldrich.com LDL particles are the primary carriers of cholesterol to peripheral tissues and are significantly enriched in cholesteryl esters, including cholesteryl oleate. nih.govsigmaaldrich.com The cholesteryl oleate that was initially packaged into VLDL is retained in the core of the LDL particle. nih.govahajournals.org Studies have shown that the enrichment of LDL particles with cholesteryl oleate can be influenced by dietary fatty acid composition. nih.gov For example, diets rich in monounsaturated fats can lead to an increase in the cholesteryl oleate content of LDL particles. nih.govjci.org
High-Density Lipoproteins (HDL) in Cholesteryl Ester Transfer
High-density lipoproteins (HDL) are involved in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. youtube.com HDL particles can acquire cholesteryl esters through the action of cholesteryl ester transfer protein (CETP). nih.govnih.gov CETP facilitates the transfer of cholesteryl esters, including cholesteryl oleate, from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides. nih.govnih.govnih.gov This transfer is a crucial step in the metabolism of lipoproteins and the redistribution of cholesterol among different lipoprotein classes.
Cellular Uptake Mechanisms of Lipoprotein-Associated Cholesteryl Oleate
The uptake of cholesteryl oleate from lipoproteins into cells is a regulated process involving specific receptors and pathways.
Scavenger Receptor-BI (SR-BI) Mediated Transport
The scavenger receptor class B type I (SR-BI) is a key receptor that mediates the selective uptake of cholesteryl esters from lipoproteins, particularly HDL. portlandpress.comnih.govacs.org Unlike the wholesale uptake of the entire lipoprotein particle, SR-BI facilitates the transfer of cholesteryl esters from the lipoprotein core directly into the cell without the internalization and degradation of the apolipoproteins. nih.govnih.govnih.gov This process is crucial for delivering cholesterol to steroidogenic tissues for hormone production and to the liver for excretion in bile. portlandpress.com SR-BI can mediate the uptake of cholesteryl esters from both HDL and LDL. nih.gov The efficiency of this selective uptake can be influenced by the type of lipoprotein, with HDL generally being a more effective donor of cholesteryl esters via SR-BI. nih.govcdnsciencepub.com
Receptor-Mediated Endocytosis Pathways
Receptor-mediated endocytosis is a major pathway for the cellular uptake of LDL particles. wikipedia.orgnih.gov Cells that require cholesterol express LDL receptors on their surface. sigmaaldrich.com These receptors bind to LDL particles, and the receptor-ligand complexes are then internalized into the cell within clathrin-coated vesicles. wikipedia.orgnih.gov Once inside the cell, the vesicles fuse with lysosomes. The acidic environment of the lysosome causes the dissociation of the LDL particle from its receptor, and the cholesteryl esters, including cholesteryl oleate, are hydrolyzed by lysosomal enzymes to release free cholesterol. nih.govnih.gov This free cholesterol can then be used by the cell for various purposes, such as membrane synthesis or as a precursor for other molecules. The LDL receptor is then recycled back to the cell surface to bind more LDL particles. sigmaaldrich.com
Intracellular Trafficking and Lipid Droplet Localization
The intracellular journey of Cholest-5-en-3-yl 9-octadecenoate, commonly known as cholesteryl oleate, is a complex and highly regulated process essential for maintaining cellular cholesterol homeostasis. This process involves multiple organelles and a cohort of specialized proteins that ensure its transport from sites of origin or uptake to its primary storage depot, the lipid droplet. The trafficking pathways differ depending on whether the cholesteryl oleate is from an exogenous source, such as low-density lipoproteins (LDL), or from the esterification of endogenous cholesterol within the cell.
Once formed, cholesteryl esters are sequestered into lipid droplets, which serve as dynamic reservoirs for neutral lipids. creative-proteomics.com These organelles consist of a hydrophobic core, primarily containing triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer studded with various proteins. rupress.org The formation of lipid droplets is initiated in the endoplasmic reticulum (ER), where enzymes like acyl-CoA:cholesterol acyltransferases (ACATs) catalyze the esterification of cholesterol. creative-proteomics.com The accumulation of these neutral lipids within the ER membrane leads to the budding off of a nascent lipid droplet into the cytosol. nih.gov
The localization of cholesteryl oleate to lipid droplets is not merely a passive accumulation but a directed process. Studies have shown that lipid droplets associated with the nuclear envelope are particularly enriched in cholesteryl esters compared to those in the general cytoplasm. embopress.org The enzyme responsible for cholesterol esterification, sterol O-acyltransferase 1 (SOAT1), a type of ACAT, has been found to be localized to the nuclear envelope, contributing to the formation of these cholesteryl ester-rich lipid droplets. embopress.org
The trafficking of cholesterol destined for esterification into cholesteryl oleate is a critical preceding step. Cholesterol derived from LDL, for instance, is transported from endosomal compartments containing the Niemann-Pick type C1 (NPC1) protein to the ER. pnas.org Evidence suggests that a significant portion of this transport occurs via vesicular trafficking involving the trans-Golgi network (TGN). pnas.org This process is dependent on ATP and specific SNARE proteins, including VAMP4, syntaxin (B1175090) 6, and syntaxin 16, which facilitate the fusion of transport vesicles. pnas.org
Furthermore, inflammatory mediators can influence the trafficking of endogenous cholesterol. For example, serum amyloid A has been shown to promote the movement of cholesterol from the plasma membrane to the ER for esterification, a process dependent on functional endolysosomes and the activation of secretory phospholipase A2. nih.gov
The composition of the lipid droplet surface itself can also influence the localization of proteins involved in lipid metabolism. micropublication.org Proteins like caveolin can dynamically move from the plasma membrane to associate with lipid droplets in response to lipid availability, highlighting the dynamic nature of these storage organelles. molbiolcell.org
Detailed Research Findings on Intracellular Trafficking and Localization
The table below summarizes key research findings related to the intracellular transport and lipid droplet localization of this compound.
| Research Focus | Key Findings | Model System | Citation |
| Exogenous Cholesterol Trafficking | Transport of LDL-derived cholesterol from the NPC1 compartment to the ER for re-esterification involves the trans-Golgi network and is dependent on SNARE proteins (VAMP4, syntaxin 6, syntaxin 16). | Chinese hamster ovary (CHO) cells | pnas.org |
| Endogenous Cholesterol Trafficking | Serum amyloid A induces trafficking of endogenous cholesterol from the plasma membrane to the endoplasmic reticulum for esterification into cholesteryl oleate. | Rat smooth muscle cells | nih.gov |
| Lipid Droplet Composition | Nuclear envelope-associated lipid droplets are enriched in cholesteryl esters compared to cytoplasmic lipid droplets. | Human cells | embopress.org |
| Enzymatic Localization | Sterol O-acyltransferase 1 (SOAT1/ACAT1) localization to the nuclear envelope contributes to the generation of cholesteryl ester-rich lipid droplets at this site. | Human cells | embopress.org |
| Role of Lysosomes | Hydrolysis of cholesteryl oleate from internalized lipid droplets occurs in the lysosomes. | J774 macrophage foam cells | nih.gov |
| Lipid Droplet Protein Dynamics | Caveolin dynamically traffics from the plasma membrane to lipid bodies in response to oleic acid stimulation. | Baby hamster kidney (BHK) cells | molbiolcell.org |
| Physical State of Cholesteryl Oleate | The rate of hydrolysis of cholesteryl oleate is influenced by its physical state, with isotropic droplets being hydrolyzed more rapidly than anisotropic droplets. | J774 macrophages | nih.gov |
| Inhibitory Effects | Lovastatin inhibits the re-esterification of LDL-derived cholesterol, leading to a decrease in cholesteryl oleate formation. | Human monocyte-derived macrophages | ahajournals.org |
Biological and Pathophysiological Implications of Cholest 5 En 3 Yl 9 Octadecenoate
Role in Atherogenesis and Cardiovascular Disease Research
Cholest-5-en-3-yl 9-octadecenoate, commonly known as cholesteryl oleate (B1233923), is a significant molecule in the study of cardiovascular diseases, particularly atherosclerosis. Its accumulation within the arterial wall is a hallmark of atherosclerotic lesion development.
Correlation of LDL-Enriched Cholesteryl Oleate with Atherosclerotic Lesions
Elevated levels of low-density lipoprotein (LDL) cholesterol are a well-established risk factor for atherosclerosis. Specifically, the enrichment of LDL particles with cholesteryl oleate has been strongly correlated with the severity of atherosclerotic lesions. nih.govnih.gov Studies in nonhuman primates have demonstrated a positive association between the consumption of dietary monounsaturated fats, the subsequent enrichment of LDL with cholesteryl oleate, and the extent of coronary artery atherosclerosis. nih.gov This correlation is not limited to animal models; in humans, plasma cholesteryl oleate has also been positively associated with coronary heart disease. nih.gov The atherogenicity of LDL enriched with cholesteryl oleate is believed to be due, in part, to an increased affinity of these LDL particles for arterial proteoglycans, which traps them in the arterial wall, a key initiating event in atherosclerosis. nih.govoup.com Research has shown that LDL particles with a higher content of cholesteryl oleate bind with greater affinity to arterial wall components like biglycan. nih.gov
Table 1: Correlation between LDL Cholesteryl Oleate and Atherosclerosis
| Finding | Model System | Key Observation | Reference |
|---|---|---|---|
| Positive Correlation | Nonhuman Primates | Dietary monounsaturated fats increased LDL cholesteryl oleate and coronary artery atherosclerosis. | nih.gov |
| Positive Association | Humans | Plasma cholesteryl oleate is linked to coronary heart disease. | nih.gov |
| Increased Binding | In Vitro | LDL enriched in cholesteryl oleate shows higher affinity for arterial proteoglycans. | nih.gov |
| Mechanistic Link | Mouse Models | The amount of LDL binding to proteoglycans is proportional to the extent of atherosclerosis in donor mice. | nih.gov |
Accumulation of Cholesteryl Oleate in Macrophage Foam Cells
The formation of macrophage foam cells is a critical step in the progression of atherosclerosis. ahajournals.orgresearchgate.net These cells are formed when macrophages in the arterial intima take up excessive amounts of modified LDL, leading to the massive accumulation of cholesteryl esters, with cholesteryl oleate being a major component. researchgate.netannualreviews.org This process is driven by the uptake of modified lipoproteins through scavenger receptors on the macrophage surface. annualreviews.org Once inside the macrophage, the cholesteryl esters from the LDL are hydrolyzed in lysosomes, and the resulting free cholesterol can be re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) and stored in cytoplasmic lipid droplets. annualreviews.orgnih.gov This continuous cycle of uptake, hydrolysis, and re-esterification leads to the characteristic "foamy" appearance of these cells and their contribution to the growing atherosclerotic plaque. ahajournals.organnualreviews.org Studies using J774 macrophage cell lines have shown that these cells rapidly incorporate cholesteryl oleate droplets, acquiring a foam cell morphology in a short period. nih.gov
Insights from Animal Models of Hyperlipidemia and Atherosclerosis (e.g., Watanabe Heritable Hyperlipidemic Rabbit)
The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a widely used animal model for studying atherosclerosis due to its genetic deficiency in LDL receptors, which leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions. nih.govjci.orgnih.gov Studies in WHHL rabbits have provided significant insights into the role of cholesteryl oleate in atherogenesis. These rabbits exhibit a plasma lipid profile with a high proportion of cholesterol in LDL, and their atherosclerotic plaques are rich in cholesteryl esters. ahajournals.org Research has shown that cholesterol-rich very low-density lipoproteins (VLDL) from WHHL rabbits can induce marked cholesteryl ester accumulation in macrophages. jci.org Specifically, VLDL from WHHL rabbits stimulated the synthesis of cholesteryl oleate in mouse peritoneal macrophages at a much higher rate than VLDL from normal rabbits. jci.org This finding highlights the role of specific lipoprotein compositions in driving the foam cell formation that is central to atherosclerosis. The WHHL rabbit model has been instrumental in demonstrating the direct link between hyperlipidemia, the accumulation of cholesteryl oleate-rich lipoproteins, and the development of complex atherosclerotic plaques similar to those found in humans. nih.govahajournals.org
Contributions to Cancer Biology and Cell Proliferation Research
Emerging research has implicated the dysregulation of cholesterol metabolism, including the synthesis and storage of cholesteryl esters like cholesteryl oleate, in the pathobiology of cancer.
Dysregulated Cholesteryl Ester Metabolism in Malignant Cell Lines
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. frontiersin.orgacs.org One such alteration is the dysregulation of cholesterol homeostasis, which includes increased cholesterol uptake and synthesis, and the accumulation of cholesteryl esters in lipid droplets. frontiersin.orgresearchgate.net This accumulation of cholesteryl esters, including cholesteryl oleate, has been observed in various cancer cell lines, such as those from prostate and pancreatic cancer. oncotarget.com The enzyme responsible for cholesterol esterification, sterol O-acyltransferase (SOAT, also known as ACAT), has been identified as a potential therapeutic target in cancer. explorationpub.com Inhibition of SOAT1 has been shown to block cholesteryl ester synthesis and suppress tumor growth and cancer cell proliferation. scispace.com The stored cholesteryl esters can serve as a source of fatty acids and cholesterol for membrane synthesis and signaling molecules, thus fueling the high proliferative rate of cancer cells. explorationpub.com Furthermore, alterations in lipid profiles, including an increase in cholesteryl esters, have been linked to cancer aggressiveness and resistance to chemotherapy. frontiersin.orgspandidos-publications.com
Table 2: Dysregulated Cholesteryl Ester Metabolism in Cancer
| Cancer Type | Observation | Implication | Reference |
|---|---|---|---|
| Prostate Cancer | Higher concentrations of cholesteryl esters compared to normal tissue. | Potential biomarker for prostate cancer. | oncotarget.com |
| Pancreatic Cancer | Accumulation of cholesteryl ester in lipid droplets. | Inhibition of SOAT1 suppressed cancer cell proliferation. | scispace.com |
| Hepatocellular Carcinoma | p53 loss leads to excessive cholesterol ester biosynthesis. | Promotes tumorigenesis. | explorationpub.com |
| General | Increased cholesterol levels in drug-resistant cell lines. | Contributes to chemoresistance. | spandidos-publications.com |
Cholesteryl Oleate as a Research Biomarker in Neoplasia (e.g., Prostate Cancer Models)
Cholesteryl oleate has emerged as a significant research biomarker in the study of neoplasia, particularly in prostate cancer models. medchemexpress.comnih.gov Investigations combining lipidomics and transcriptomics have revealed notable changes in lipid metabolism within prostate cancer tissues compared to non-tumorous adjacent tissues. nih.gov
A key finding from these studies is the substantial accumulation of cholesteryl esters, with cholesteryl oleate being the most prominent, in prostate cancer cells. nih.govmdpi.com This accumulation is linked to cancer progression and the potential for metastasis. The underlying mechanism for this buildup is thought to involve the overexpression of scavenger receptor class B type I (SR-BI), which facilitates the increased uptake of cholesteryl esters. nih.gov
The diagnostic potential of cholesteryl oleate is significant. Studies have demonstrated that cholesteryl esters, and specifically cholesteryl oleate, can effectively differentiate between prostate cancer tissue and non-malignant tissue. nih.gov In fact, the performance of cholesteryl oleate in distinguishing prostate cancer from benign prostatic hyperplasia (BPH) has been shown to be superior to the commonly used serum prostate-specific antigen (PSA) test. nih.gov This suggests that cholesteryl oleate could serve as a more accurate molecular biomarker for the detection of prostate cancer. nih.govdovepress.com
Table 1: Cholesteryl Oleate as a Biomarker in Prostate Cancer
| Finding | Implication | Supporting Evidence |
| Significant accumulation in prostate cancer tissue | Potential role in tumor growth and progression | Lipidomics and transcriptomics analyses nih.gov |
| Distinguishes cancerous from non-malignant tissue | Potential as a diagnostic biomarker | High Area Under the Curve (AUC) in ROC analysis nih.gov |
| Outperforms serum PSA in discriminating from BPH | Could lead to more accurate diagnoses | Comparative biomarker studies nih.gov |
| Overexpression of SR-BI linked to accumulation | Potential therapeutic target | Transcriptomic data nih.gov |
Modulation of DNA Synthesis Pathways
The synthesis of DNA is a fundamental process for cell proliferation, and emerging research indicates that cholesteryl oleate and its metabolic pathways can influence this process. The de novo synthesis of cholesterol esters, including cholesteryl oleate, is a complex process involving multiple enzymes. researchgate.net An increase in the expression of enzymes like squalene (B77637) epoxidase (SQLE) can lead to higher production of cholesteryl esters, which in turn has been shown to promote the growth of certain cancer cells, such as hepatocellular carcinoma cells. nih.gov
Furthermore, the metabolic activity of SQLE can influence the ratio of NADP+ to NADPH. nih.gov This shift can trigger the expression of DNA methyltransferase 3A (DNMT3A), an enzyme that plays a crucial role in the epigenetic silencing of genes. nih.gov Specifically, DNMT3A-mediated silencing of the tumor suppressor gene PTEN can lead to the activation of the pro-oncogenic mTOR pathway, which is heavily involved in cell growth and proliferation. nih.gov This cascade of events highlights an indirect but significant way in which the metabolism leading to cholesteryl oleate can modulate DNA synthesis and cell cycle progression.
Additionally, cholesteryl oleate is utilized in the formulation of cationic solid lipid nanoparticles (SLNs). medchemexpress.comnih.gov These nanoparticles have been successfully used as vectors to deliver genetic material, such as plasmid DNA and siRNA, into cells for gene therapy and gene silencing applications. nih.gov The ability of these cholesteryl oleate-containing SLNs to efficiently transfect cells without significant cytotoxicity underscores their potential in modulating cellular processes, including those governed by DNA. nih.gov
Involvement in Genetic Lipid Storage Disorders
Cholesteryl Ester Accumulation in Lysosomal Acid Lipase (B570770) Deficiency Models
Lysosomal Acid Lipase (LAL) deficiency is a rare, autosomal recessive genetic disorder caused by mutations in the LIPA gene. amc.nlnih.gov This deficiency leads to a significant reduction or complete absence of the LAL enzyme, which is essential for the hydrolysis of cholesteryl esters and triglycerides within the lysosomes. amc.nlnih.gov Consequently, individuals with LAL deficiency experience a massive accumulation of these lipids, primarily cholesteryl esters, in various tissues, most notably the liver, spleen, and the walls of blood vessels. nih.govnih.govmsdmanuals.com
This condition presents as a clinical spectrum, with two main phenotypes. nih.gov The severe, early-onset form, historically known as Wolman Disease, is typically fatal within the first year of life and is characterized by a near-complete absence of LAL activity. amc.nlmsdmanuals.com The later-onset form, often referred to as Cholesteryl Ester Storage Disease (CESD), has a more variable clinical course, with symptoms appearing from childhood to adulthood. amc.nlmedlineplus.gov
The hallmark of LAL deficiency is the lysosomal storage of cholesteryl esters, leading to hepatomegaly, splenomegaly, and a characteristic dyslipidemia with elevated LDL-cholesterol and low HDL-cholesterol levels. nih.gov This pathological accumulation of cholesteryl esters underscores the critical role of the LAL enzyme in intracellular lipid homeostasis.
Table 2: Characteristics of Lysosomal Acid Lipase Deficiency
| Feature | Description | References |
| Genetic Basis | Autosomal recessive mutations in the LIPA gene. | amc.nlnih.gov |
| Biochemical Defect | Deficiency of the lysosomal acid lipase enzyme. | amc.nlnih.gov |
| Pathophysiology | Accumulation of cholesteryl esters and triglycerides in lysosomes. | nih.govnih.govmsdmanuals.com |
| Primary Affected Tissues | Liver, spleen, blood vessel walls. | nih.govnih.gov |
| Clinical Phenotypes | Wolman Disease (severe, early-onset) and Cholesteryl Ester Storage Disease (later-onset). | amc.nlnih.govmedlineplus.gov |
Diverse Biological Functions in Non-Mammalian Systems
Immunomodulatory Roles in Lymphocyte Function (e.g., CD8+ T cells)
Cholesteryl oleate and the broader pathways of cholesterol metabolism have been identified as significant modulators of immune cell function, particularly that of CD8+ T cells. The activation and effector functions of these lymphocytes are intrinsically linked to their metabolic state. nih.govfrontiersin.org
Research has shown that inhibiting the esterification of cholesterol in CD8+ T cells, a process that would otherwise lead to the formation of cholesteryl esters like cholesteryl oleate, can enhance their anti-tumor and antiviral activities. frontiersin.orgresearchgate.net This inhibition leads to an increase in free cholesterol within the plasma membrane of the T cells. frontiersin.org This elevated membrane cholesterol is thought to enhance T-cell receptor (TCR) signaling and the formation of the immunological synapse, thereby potentiating the cell's effector functions. frontiersin.org
Conversely, the addition of cholesteryl oleate has been shown to reverse the enhanced functions of CD8+ T cells that were treated with inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the synthesis of oleic acid. researchgate.net This suggests that the accumulation of esterified cholesterol, including cholesteryl oleate, can suppress the effector functions of CD8+ T cells. researchgate.net This immunomodulatory role positions the metabolic pathways of cholesterol and its esters as potential targets for enhancing immune responses in contexts like cancer immunotherapy. nih.govresearchgate.net
Advanced Analytical and Methodological Approaches for Cholest 5 En 3 Yl 9 Octadecenoate Research
Mass Spectrometry-Based Lipidomics
Mass spectrometry has become an indispensable tool in lipidomics, providing the sensitivity and specificity required to analyze complex lipid mixtures. For Cholest-5-en-3-yl 9-octadecenoate, several mass spectrometry-based approaches are routinely employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for determining the fatty acid composition of lipids like this compound. nih.gov To make the fatty acids amenable to GC analysis, they are typically cleaved from the cholesterol backbone and converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). rsc.org This derivatization is often achieved through transesterification reactions. nih.gov
The resulting FAMEs are then separated on a capillary GC column, often one with a polar stationary phase to achieve good resolution of different fatty acid isomers. rsc.org The separated FAMEs are subsequently detected by a mass spectrometer. The mass spectra of FAMEs provide characteristic fragmentation patterns that allow for their identification and quantification. This method is crucial for confirming that the fatty acid component of the molecule is indeed 9-octadecenoic acid (oleic acid). nih.gov
Stable Isotope-Labeled Analogs as Internal Standards (e.g., Deuterated, Carbon-13 Labeled)
For accurate and precise quantification in mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard. nih.gov These standards, which include deuterated (labeled with deuterium, ²H or D) or carbon-13 (¹³C) labeled analogs of this compound, are chemically identical to the analyte but have a higher mass. medchemexpress.com
These labeled compounds are added to a sample at a known concentration before sample preparation and analysis. mdpi.com Because they have nearly identical physicochemical properties to the endogenous analyte, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. mdpi.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, correcting for variations in sample recovery and instrument response. nih.gov For instance, deuterated cholesteryl esters have been successfully used as internal standards in LC-MS/MS quantification studies. nih.gov Similarly, cholesterol labeled with carbon-13 is also available for use in metabolic studies. medchemexpress.com
Chromatographic Separation Techniques
Prior to analysis by mass spectrometry or for preparative purposes, chromatographic techniques are essential for the separation and purification of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of cholesteryl esters. scienceopen.com Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective. In this mode, this compound, being a nonpolar lipid, is strongly retained on the column and can be separated from more polar lipids. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and isopropanol. The separated compounds can be detected using various detectors, including UV detectors, although the chromophore in this compound has a relatively low UV absorbance. researchgate.net
Table 2: Example HPLC Conditions for Cholesteryl Ester Separation
| Parameter | Condition |
| Mode | Reverse-Phase |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile:Isopropanol (e.g., 70:30 v/v) |
| Detection | UV (at low wavelengths, e.g., ~210 nm) or coupled to MS |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. libretexts.org In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.
For a nonpolar compound like this compound, a nonpolar solvent system is typically used. A common mobile phase for separating cholesteryl esters is a mixture of hexane, diethyl ether, and acetic acid. After development, the separated spots can be visualized using various methods, such as staining with a reagent like the Liebermann-Burchard reagent, which is specific for cholesterol and its esters, or by using a UV lamp if the compound is UV-active or the plate contains a fluorescent indicator. libretexts.orgresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org
Microscopy and Imaging for Cellular Localization Studies
The visualization of this compound at the subcellular level is crucial for understanding its role in cellular physiology and pathology. A variety of advanced microscopy and imaging techniques have been employed to map its distribution and localization within cells and tissues. These methods range from label-free chemical imaging to the use of fluorescently tagged analogs.
Advanced label-free imaging techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Stimulated Raman Scattering (SRS) microscopy, have emerged as powerful tools for the direct visualization of this compound in its native state. ToF-SIMS provides highly sensitive and spatially resolved molecular information by bombarding the sample with a primary ion beam and analyzing the resulting secondary ions. mdpi.comnih.gov This technique has been instrumental in generating three-dimensional maps of cholesteryl oleate (B1233923) distribution in the stratum corneum, revealing a distinct and spot-like localization separate from other major lipids like ceramides (B1148491) and fatty acids. mdpi.combohrium.com In the context of pathology, ToF-SIMS has been used to analyze the spatial dynamics of cholesteryl ester subsets in atherosclerotic plaques, showing a significant increase in the ratio of cholesteryl palmitate to cholesteryl oleate as the disease progresses. nih.gov
Stimulated Raman Scattering (SRS) microscopy is another label-free technique that enables the chemical-specific imaging of molecules based on their intrinsic vibrational contrast. acs.orgresearchgate.net By tuning into the specific vibrational frequencies of the chemical bonds within this compound, SRS microscopy can quantitatively map its distribution. nih.govacs.org This method has been successfully applied to differentiate and quantify cholesteryl esters, including cholesteryl oleate, from triglycerides within lipid droplets in various cell and tissue models. nih.govnih.gov For instance, hyperspectral SRS imaging has identified cholesteryl oleate as a major component within the lipid droplets of atherosclerotic arteries. acs.org
In addition to label-free methods, fluorescence microscopy techniques utilizing fluorescently labeled analogs of cholesteryl esters have provided valuable insights into their cellular trafficking. nih.gov Analogs such as BODIPY-cholesteryl oleate, where a fluorescent dye is attached to the molecule, allow for the dynamic tracking of its uptake and intracellular pathways using confocal microscopy. researchgate.net Studies using these fluorescent probes have visualized the internalization of cholesteryl esters and their accumulation in various cellular compartments, including vesicles and lipid droplets. nih.govunlp.edu.ar While these methods are powerful for studying dynamic processes, the potential for the fluorescent label to alter the molecule's behavior must be considered. nih.gov
Electron microscopy has also been employed to visualize the ultrastructure of lipid droplets, which are major sites of this compound storage. While not providing direct chemical identification, it offers unparalleled resolution for observing the morphology and interactions of these organelles with other cellular structures.
Research Findings on Cellular Localization of this compound
| Imaging Technique | Sample Type | Key Findings on this compound Localization |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Human Stratum Corneum | Revealed a distinct, spot-like, and inhomogeneous 3D distribution of cholesteryl oleate, separate from the more uniform distribution of other major lipids. mdpi.combohrium.com |
| Atherosclerotic Aortic Sinuses (ApoE knockout mice) | Mapped the distribution of cholesteryl ester subsets; the ratio of cholesteryl palmitate to cholesteryl oleate increased with atherosclerotic progression. nih.gov | |
| Stimulated Raman Scattering (SRS) Microscopy | Emulsions of Glyceryl Trioleate and Cholesteryl Oleate | Demonstrated quantitative imaging and differentiation of cholesteryl oleate from triglycerides based on their unique vibrational spectra. nih.gov |
| Atherosclerotic Arterial Tissues | Identified cholesteryl oleate as the major component within lipid droplets. acs.org | |
| Human Liver Tissues | Discriminated and quantified cholesteryl esters (represented by cholesteryl oleate) from other lipids like free cholesterol and triglycerides in tissue sections. nih.gov | |
| Fluorescence Microscopy (using fluorescent analogs) | HEK293T cells (with Nile Red-labeled CO-SLNs) | Visualized the cellular uptake of cholesteryl oleate-loaded solid-lipid nanoparticles. unlp.edu.ar |
| Not specified (with BODIPY-cholesteryl oleate) | Used to track the selective uptake pathways of cholesteryl esters from HDL in hepatocyte-like cells. nih.gov |
Research Applications and Emerging Concepts
Utilization as a Molecular Tool in Biochemical and Immunological Studies
In biochemical research, Cholest-5-en-3-yl 9-octadecenoate serves as a critical molecular tool, primarily due to its distinct behavior in lipid exchange processes. Because it is significantly more hydrophobic than cholesterol, its rate of spontaneous transfer between cellular membranes or synthetic vesicles is exceptionally slow. rsc.orgnist.govrsc.org This property makes it an ideal nontransferable marker in experiments designed to study the kinetics of other lipids. nist.gov By including radiolabeled cholesteryl oleate (B1233923) in a vesicle population, researchers can control for events like vesicle fusion or aggregation, ensuring that the observed transfer of other molecules is due to specific exchange mechanisms. nist.gov This application is crucial for accurately characterizing the dynamics of lipid transport and understanding the function of lipid transfer proteins.
Solid Lipid Nanoparticle (SLN) Formulation for Gene Delivery Research
This compound is a key ingredient in the formulation of cationic solid lipid nanoparticles (cSLNs), which are among the most promising non-viral vectors for gene therapy. nih.govnih.gov The inclusion of this cholesterol derivative in SLN formulations has been shown to improve nucleic acid delivery while maintaining low cytotoxicity. nih.gov Its relatively low melting point (44°C–47°C) compared to cholesterol (148°C) makes it more compatible with the hot microemulsification methods used to produce SLNs. nih.govresearchgate.net These nanoparticles can encapsulate and protect therapeutic nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), facilitating their delivery into cells. nih.govcsic.es
Optimization of Cholesteryl Oleate-Containing SLNs for Nucleic Acid Delivery
Optimizing the composition of cholesteryl oleate-containing SLNs is critical to enhancing their performance as gene vectors. nih.gov Research has focused on adjusting the proportions of core components and incorporating additional molecules to improve stability and transfection efficiency. researchgate.netresearchgate.net One significant advancement is the addition of protamine, a DNA-condensing agent, to the formulation. nih.govunlp.edu.ar This creates ternary complexes of Protamine:DNA:CO-SLN, which exhibit superior DNA condensation and protection against enzymatic degradation. nih.govresearchgate.net The Quality by Design (QbD) approach has been used to systematically study formulation parameters and define the optimal manufacturing method to ensure the production of stable and effective cholesteryl oleate-loaded SLNs for gene therapy applications. nih.gov
Below is a data table summarizing the composition and physicochemical properties of an optimized cholesteryl oleate-containing SLN formulation.
| Component | Role | Physicochemical Properties |
| Cholesteryl Oleate | Core Lipid Matrix | Low melting point (44-47°C) allows for easier formulation via hot microemulsification. nih.govresearchgate.net |
| Stearic Acid | Solid Lipid | Forms the solid matrix of the nanoparticle. researchgate.net |
| Octadecylamine | Cationic Lipid | Provides a positive surface charge to bind negatively charged nucleic acids. researchgate.net |
| Poloxamer 188 | Surfactant/Stabilizer | Prevents particle aggregation and stabilizes the nanoparticle suspension. researchgate.net |
| Protamine | Condensing Agent | Added to condense DNA and enhance nuclear transfer, significantly boosting transfection efficiency. nih.govunlp.edu.ar |
| Resulting Particle Size | - | ~150-200 nm for SLNs; ~330-350 nm for Protamine:DNA:CO-SLN complexes. nih.govnih.gov |
| Zeta Potential | - | +25 to +40 mV, indicating a positive surface charge suitable for binding nucleic acids. nih.govnih.gov |
Evaluation of Transfection Efficiency in In Vitro Models
The efficacy of this compound-based SLNs has been validated in various in vitro models. Studies have demonstrated successful transfection in multiple human cell lines, including human embryonic kidney (HEK293T), human breast cancer (MCF-7), and HeLa cells. nih.govresearchgate.nettesisenred.net The incorporation of protamine into the formulation was shown to increase the transfection capacity of CO-SLNs in HEK293T cells by nearly 200-fold without causing toxicity. nih.govunlp.edu.ar In other studies, optimized SLNs achieved a transfection efficiency of 77.6% in the MCF-7 cell line, which was higher than a commercially available transfection agent (70.7%). researchgate.net These SLNs have proven effective for delivering both plasmid DNA for gene expression and siRNA for gene silencing, demonstrating their versatility as a delivery platform. nih.govtesisenred.net
The table below presents findings on the transfection efficiency of these nanoparticles in different cell lines.
| Cell Line | Nucleic Acid | Formulation | Key Finding | Citation |
| HEK293T | Plasmid DNA | Protamine:DNA:CO-SLN | ~200-fold increase in transfection efficiency compared to SLNs without protamine. | nih.govunlp.edu.ar |
| MCF-7 | Plasmid DNA | Optimized CO-SLN | 77.6% transfection efficiency, outperforming a commercial agent. | researchgate.net |
| HeLa | siRNA | CO-SLN | Achieved approximately 35% gene silencing. | tesisenred.net |
| HEK293T | Plasmid DNA | CO-SLN | Capable of transfecting about 45% of cells. | tesisenred.net |
Intercellular Lipid Exchange and Signaling Pathways
Furthermore, the enzymatic pathway that produces cholesteryl esters has been identified as a component of cellular signaling. Increased cholesterol esterification has been linked to higher rates of cell proliferation in tumors. nih.gov Specifically, studies have shown that the formation of cholesteryl esters can be stimulated by the MEK/ERK1/2 signaling pathway, which is a well-known cascade involved in cell growth and division. nih.gov This suggests that the metabolism of cholesteryl oleate is integrated with key signaling networks that control cell fate.
Development of Research Probes for Target Engagement Studies
An emerging area in chemical biology is the development of molecular probes to study the interactions between molecules like lipids and proteins within a living cell, a concept known as target engagement. promega.co.uk While specific, widely-used research probes derived directly from this compound are not yet established, the principles of probe development are readily applicable. High-quality chemical probes require high affinity and selectivity for their target. promega.co.uk
The development of fluorescent cholesterol analogs, such as those based on the BODIPY scaffold, demonstrates the feasibility of creating probes to visualize lipid trafficking and distribution in live cells. nih.gov A modular design approach, where different fluorescent reporters and linkers are attached to a cholesterol backbone, allows for the creation of probes with distinct spectral properties and cellular targeting capabilities. nih.gov Theoretically, this compound could be similarly modified—for instance, by attaching a fluorophore, a photo-crosslinker, or an affinity tag to its oleate chain—to create novel research probes. Such tools could be invaluable for identifying the specific proteins that bind to and transport cholesteryl esters, mapping their subcellular localization with high precision, and validating their engagement with therapeutic targets in real-time. promega.co.ukgoogle.com
Q & A
Q. Example Design Table :
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Lipid Composition | DOPC, DPPC, Cholesterol | Binding affinity (Kd) |
| Temperature | 25°C, 37°C | Phase transition enthalpy |
| Ionic Strength | 0 mM, 150 mM NaCl | Monolayer collapse pressure |
What are the key challenges in ensuring reproducibility of this compound synthesis, and how can they be mitigated?
Basic Research Question
Methodological Answer:
Challenges include:
- Stereochemical drift : Monitor reaction progress via TLC or inline IR spectroscopy to detect premature termination.
- Impurity carryover : Use orthogonal purification methods (e.g., sequential silica gel chromatography and recrystallization).
- Documentation : Adhere to FAIR data principles by reporting detailed protocols (solvent grades, equipment calibration) in supplementary materials .
Which statistical approaches are recommended for analyzing dose-response or time-course data in studies involving this compound?
Advanced Research Question
Methodological Answer:
- Non-linear regression : Fit dose-response curves using Hill or logistic models (e.g., GraphPad Prism).
- Mixed-effects models : Account for batch-to-batch variability in synthesis.
- Survival analysis : For longitudinal studies (e.g., oxidative stability assays), apply Kaplan-Meier estimators or Cox proportional hazards models .
Validation : Use bootstrapping or cross-validation to assess model robustness.
How can researchers integrate multi-omics data (e.g., lipidomics, proteomics) to elucidate the biological role of this compound?
Advanced Research Question
Methodological Answer:
- Pathway enrichment analysis : Tools like MetaboAnalyst or STRING to link compound interactions with metabolic pathways.
- Network pharmacology : Construct interaction networks using Cytoscape, integrating lipid-protein binding data and transcriptomic profiles .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
